

Calcipotriol Impurity C: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Calcipotriol Impurity C	
Cat. No.:	B13838304	Get Quote

CAS Number: 113082-99-8

This technical guide provides an in-depth overview of **Calcipotriol Impurity C**, a significant process-related impurity and photodegradation product of the active pharmaceutical ingredient (API) Calcipotriol.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the chemical properties, analytical methodologies for detection and quantification, and the known biological context of this impurity.

Chemical and Physical Properties

Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene USP Related Compound C, is a geometric isomer of Calcipotriol.[2][3] It shares the same molecular formula and molecular weight as the parent drug but differs in the stereochemistry of the triene system. This seemingly minor structural change can potentially impact the compound's biological activity and must be carefully monitored and controlled during drug manufacturing.[1]



Property	Value	Reference
Chemical Name	$(5E,7E,22E,24S)-24-$ cyclopropyl-9,10-secochola- $5,7,10(19),22$ -tetraene- $1\alpha,3\beta,24$ -triol	[2][4]
CAS Number	113082-99-8	[3][5][6][7][8]
Molecular Formula	C27H40O3	[5][6][7][8]
Molecular Weight	412.6 g/mol	[5]
Appearance	White to Off-White Solid	[3][4]
Solubility	Soluble in DMSO and Methanol	[4][9]
Storage	2-8°C, protect from light, stored under an inert atmosphere.	[3][4][5]

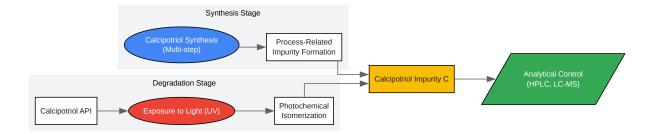
Formation and Synthesis

Calcipotriol Impurity C is primarily formed through two pathways: as a byproduct during the synthesis of Calcipotriol and as a degradation product upon exposure to light (photochemical isomerization).[1] The synthesis of Calcipotriol itself is a complex multi-step process, and variations in reaction conditions can lead to the formation of different isomers, including Impurity C.[10][11][12]

The photochemical instability of Calcipotriol is a key factor in the formation of Impurity C. Exposure to UV radiation can induce isomerization of the 5Z,7E-triene system in Calcipotriol to the 5E,7E configuration of Impurity C.[13][14]

A logical workflow for the formation and control of **Calcipotriol Impurity C** during drug development is outlined below:





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Formation and Control of Calcipotriol Impurity C.

Analytical Methodologies

The detection and quantification of **Calcipotriol Impurity C** are critical for ensuring the quality and safety of Calcipotriol drug products. Stability-indicating high-performance liquid chromatography (HPLC) methods are the primary analytical tools employed for this purpose. [13][15][16][17]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a reversed-phase HPLC method capable of separating **Calcipotriol Impurity C** from the parent drug and other related substances.[13] [15][16][18]

Chromatographic Conditions:



Parameter	Condition
Column	RP-C18, 150 x 4.6 mm, 2.7 μm
Mobile Phase	Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.
Detection	UV at 264 nm
Column Temperature	50°C
Flow Rate	1.0 mL/min

Sample Preparation:

- Accurately weigh and dissolve the Calcipotriol sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
- For ointment formulations, extract the drug and impurities using a validated procedure, which may involve sonication and centrifugation.[17]
- Filter the final solution through a 0.45 μm filter before injection.

Data Analysis:

The quantification of **Calcipotriol Impurity C** is performed by comparing the peak area of the impurity in the sample chromatogram to that of a certified reference standard of **Calcipotriol Impurity C**. The relative retention time (RRT) is used for peak identification.

Spectroscopic Characterization

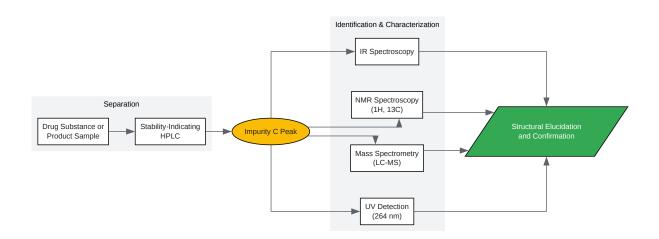
Detailed spectroscopic data for **Calcipotriol Impurity C**, such as 1H and 13C NMR, Infrared (IR), and Mass Spectrometry (MS) fragmentation patterns, are essential for its unequivocal identification. While some commercial suppliers of the reference standard may provide this data upon purchase, it is not widely available in the public domain.[4] The general approach for characterization involves:

 NMR Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.[19][20][21][22][23]



- Mass Spectrometry: LC-MS is employed to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. For Calcipotriol, a precursor to product ion transition of m/z 411.1 → 393.5 has been reported.[24]
- Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

An experimental workflow for the identification and characterization of **Calcipotriol Impurity C** is depicted below:



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Workflow for the Analysis of Calcipotriol Impurity C.

Biological Context and Signaling Pathways

The biological activity of **Calcipotriol Impurity C** has not been extensively studied and reported in publicly available literature. However, its structural similarity to Calcipotriol suggests that it may interact with the Vitamin D Receptor (VDR), the primary target of Calcipotriol.[5][25]





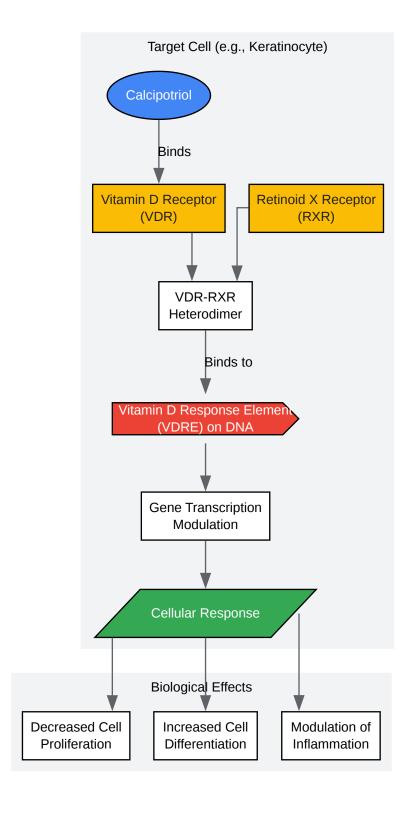


Calcipotriol exerts its therapeutic effects in psoriasis by binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR).[26] This complex binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of genes involved in cell proliferation, differentiation, and inflammation.[26]

Computational docking studies have suggested that some degradation products of Calcipotriol may bind to the VDR and are predicted to be non-toxic.[27] However, experimental validation of the VDR binding affinity and the specific agonist or antagonist activity of **Calcipotriol Impurity C** is lacking. Given that other vitamin D isomers with a (5E, 7E) triene geometry have shown enhanced biological activity, further investigation into the pharmacological profile of Impurity C is warranted.[14]

The established signaling pathway for the parent compound, Calcipotriol, is illustrated below:





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Signaling Pathway of Calcipotriol via the VDR.



Conclusion

Calcipotriol Impurity C is a critical quality attribute of Calcipotriol that requires careful control and monitoring. Its formation as both a process-related impurity and a photodegradation product necessitates robust analytical methods for its detection and quantification. While its chemical properties are well-defined, a comprehensive understanding of its biological activity, particularly its interaction with the Vitamin D Receptor, requires further experimental investigation. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with Calcipotriol Impurity C.

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